5-bromo-7-methoxy-1H-indole
Overview
Description
5-Bromo-7-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Scientific Research Applications
5-Bromo-7-methoxy-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Future Directions
5-Bromo-7-methoxy-1H-indole has potential applications in the field of drug research and development due to its unique structure and potential biological activities . Future research could focus on exploring its biological activities further and developing efficient synthesis methods suitable for large-scale preparation .
Mechanism of Action
Target of Action
Indole derivatives, which include 5-bromo-7-methoxy-1h-indole, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, including cell biology and the treatment of different types of disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
This compound has shown significant biological activity. It has been studied for its potential antitumor, antimicrobial, and anti-inflammatory properties. The compound has also been shown to have activity against several types of cancer cells such as breast cancer, leukemia, and lung cancer.
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-methoxy-1H-indole, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules . These interactions are often due to the basic properties of indole alkaloids, which contain a nitrogen atom in their structure
Cellular Effects
Indole derivatives, including this compound, have been shown to have various effects on cells. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
Like other indole derivatives, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-methoxy-1H-indole typically involves the bromination of 7-methoxyindole. One common method is the electrophilic aromatic substitution reaction, where 7-methoxyindole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-methoxy-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form different products, such as indole-2,3-diones.
Reduction Reactions: The compound can be reduced to form 5-bromo-7-methoxyindoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole-2,3-diones and other oxidized derivatives.
Reduction Products: Indoline derivatives.
Comparison with Similar Compounds
5-Bromoindole: Lacks the methoxy group, making it less reactive in certain chemical reactions.
7-Methoxyindole: Lacks the bromine atom, affecting its biological activity and chemical reactivity.
5-Bromo-2-methylindole: Contains a methyl group instead of a methoxy group, leading to different chemical and biological properties.
Uniqueness: The combination of these substituents allows for a broader range of chemical modifications and biological activities compared to similar compounds .
Properties
IUPAC Name |
5-bromo-7-methoxy-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRJERWGVMSBRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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